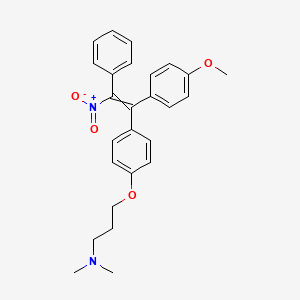
3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrophenylethenyl group, and a phenoxy group attached to a dimethylpropanamine backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine involves several steps:
Nitration: The initial step involves the nitration of 4-methoxyphenyl to introduce a nitro group.
Condensation: The nitro compound is then condensed with a phenylethenyl group under specific reaction conditions to form the nitrophenylethenyl intermediate.
Coupling: The intermediate is then coupled with a phenoxy group through a nucleophilic aromatic substitution reaction.
Amine Introduction: Finally, the dimethylpropanamine group is introduced through a reductive amination process.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the phenoxy group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen, palladium catalysts, and strong oxidizing agents like potassium permanganate .
Scientific Research Applications
3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The nitro group plays a crucial role in its activity, and the compound’s structure allows it to bind effectively to its targets, disrupting normal cellular processes .
Comparison with Similar Compounds
Similar compounds include:
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar methoxyphenyl group but differs in its overall structure and biological activity.
Phenoxy acetamide derivatives: These compounds share the phenoxy group but have different substituents and applications.
Properties
CAS No. |
56287-30-0 |
|---|---|
Molecular Formula |
C26H28N2O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C26H28N2O4/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22/h4-6,8-17H,7,18-19H2,1-3H3 |
InChI Key |
UTWORILPVUAIGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















